(1H-Pyrazol-3-yl)methanol hydrochloride chemical properties
(1H-Pyrazol-3-yl)methanol hydrochloride chemical properties
An In-Depth Technical Guide to the Chemical Properties of (1H-Pyrazol-3-yl)methanol Hydrochloride
Introduction
The pyrazole nucleus stands as a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful therapeutic agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for versatile substitution patterns have rendered it an invaluable building block in drug discovery programs targeting a wide array of diseases, including inflammatory conditions, cancers, and infectious agents.[1][2][4][5] Compounds such as Celecoxib (Celebrex®) and Sildenafil (Viagra®) serve as prominent examples of the pyrazole core's therapeutic potential.[1]
This technical guide provides a comprehensive overview of (1H-Pyrazol-3-yl)methanol hydrochloride, a key intermediate for the synthesis of more complex pyrazole-based molecules. As a bifunctional molecule featuring a reactive hydroxyl group and the versatile pyrazole ring, understanding its chemical properties is paramount for its effective utilization. This document is intended for researchers, medicinal chemists, and drug development professionals, offering in-depth information on its structure, physicochemical properties, spectroscopic profile, synthesis, reactivity, and safe handling.
Chemical Identity and Structure
(1H-Pyrazol-3-yl)methanol hydrochloride is the salt form of (1H-Pyrazol-3-yl)methanol, which enhances its stability and aqueous solubility. The structure consists of a five-membered aromatic pyrazole ring substituted at the 3-position with a hydroxymethyl (-CH₂OH) group. The hydrochloride salt is formed by the protonation of one of the ring's nitrogen atoms, with a chloride anion balancing the charge.
Caption: General synthetic workflow for (1H-Pyrazol-3-yl)methanol Hydrochloride.
Expert Protocol: Synthesis via Reduction
This protocol details a reliable method for laboratory-scale synthesis. [6][7]
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Setup: In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of a reducing agent like Lithium Aluminum Hydride (LiAlH₄) (2-3 equivalents) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C using an ice bath. Causality: An inert atmosphere and anhydrous conditions are critical as LiAlH₄ reacts violently with water.
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Addition of Starting Material: Slowly add a solution of methyl 1-methyl-1H-pyrazole-3-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension. [7]Causality: Slow addition is necessary to control the exothermic reaction.
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Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Quenching: Carefully quench the reaction by cooling it back to 0 °C and slowly adding water, followed by a 15% NaOH solution, and then water again. Causality: This specific sequence (Fieser workup) is designed to precipitate the aluminum salts into a filterable solid.
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Filtration and Extraction: Filter the resulting slurry through a pad of Celite and wash the filter cake with THF or ethyl acetate. Concentrate the filtrate under reduced pressure to obtain the crude free base, (1H-Pyrazol-3-yl)methanol.
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Salt Formation: Dissolve the crude free base in a minimal amount of an anhydrous solvent like diethyl ether or methanol. Add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.
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Isolation: Collect the precipitated (1H-Pyrazol-3-yl)methanol hydrochloride by filtration, wash with cold anhydrous ether, and dry under vacuum.
Reactivity and Synthetic Utility
The title compound is a valuable intermediate due to its two primary reactive sites: the hydroxyl group and the nucleophilic nitrogen atoms of the pyrazole ring.
Caption: Key reaction pathways for (1H-Pyrazol-3-yl)methanol.
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Reactions at the Hydroxyl Group: The primary alcohol can be readily oxidized to the corresponding aldehyde (3-formyl-1H-pyrazole) or carboxylic acid (1H-pyrazole-3-carboxylic acid) using standard oxidizing agents. It can also undergo esterification or be converted into a good leaving group (e.g., a tosylate or a halide) to facilitate nucleophilic substitution reactions.
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Reactions at the Ring Nitrogens: The pyrazole ring contains two nitrogen atoms. The N-H proton is acidic and can be removed by a base, allowing for regioselective N-alkylation or N-acylation to introduce diverse substituents, which is a cornerstone of pyrazole-based drug design.
Safety and Handling
Proper handling of (1H-Pyrazol-3-yl)methanol hydrochloride is essential to ensure laboratory safety. The following information is aggregated from safety data sheets for the parent compound. [8][9][10]
| Hazard Type | GHS Classification and Statements |
|---|---|
| Pictograms | GHS07 (Exclamation Mark) |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed. [9][10]H315: Causes skin irritation. [9]H319: Causes serious eye irritation. [9]H335: May cause respiratory irritation. [9] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. [8]P280: Wear protective gloves/protective clothing/eye protection/face protection. [10]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [10]|
Handling Recommendations:
-
Use only in a well-ventilated area, preferably within a chemical fume hood. [11][12]* Avoid contact with skin, eyes, and clothing.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. [12]* Wash hands thoroughly after handling. [11]* Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents. [12]
Conclusion
(1H-Pyrazol-3-yl)methanol hydrochloride is a fundamentally important and versatile chemical intermediate. Its well-defined structure, characterized by a stable pyrazole core and a reactive primary alcohol, makes it an attractive starting point for the synthesis of a wide range of biologically active molecules. This guide has provided a detailed technical overview of its chemical properties, spectroscopic signature, synthesis, and reactivity, offering researchers and drug development professionals the foundational knowledge required to effectively and safely utilize this compound in their scientific endeavors. The continued exploration of derivatives stemming from this scaffold is poised to yield novel therapeutic agents for years to come.
References
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- ChemScene. (n.d.). 1258002-28-6 | (5-Chloro-1H-pyrazol-3-yl)methanol.
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- (2016). The 1H NMR spectrum of pyrazole in a nematic phase.
- Sigma-Aldrich. (n.d.). (1H-Pyrazol-3-yl)-methanol hydrochloride.
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- Purosolv. (2025). Proper Storage of Pharma-Grade Methanol: Best Practices.
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